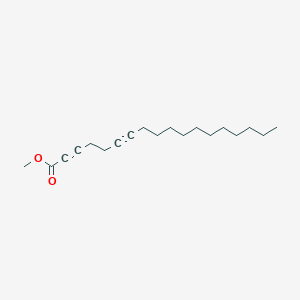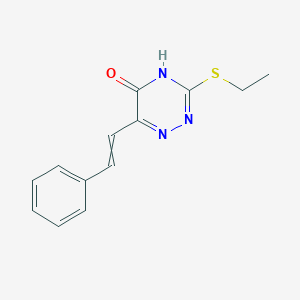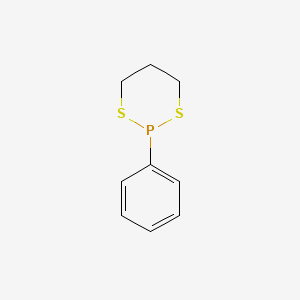
2-Phenyl-1,3,2-dithiaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3,2-dithiaphosphinane is an organophosphorus compound characterized by a phosphorus atom bonded to two sulfur atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2-dithiaphosphinane typically involves the reaction of phenylphosphine dichloride with a dithiolate source under controlled conditions. One common method includes the use of sodium sulfide as the dithiolate source, which reacts with phenylphosphine dichloride in an inert atmosphere to yield the desired compound. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2-dithiaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce phosphine derivatives.
Scientific Research Applications
2-Phenyl-1,3,2-dithiaphosphinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2-dithiaphosphinane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, the compound acts as a ligand, donating electron density to metal centers and stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,2-dithiaphosphole: Similar in structure but with a different ring size, leading to distinct chemical properties.
2-Phenyl-1,3,2-dithiaphosphirane: Another related compound with a smaller ring, affecting its reactivity and stability.
2-Phenyl-1,3,2-dithiaphosphinine: A larger ring system that can influence its coordination behavior and applications.
Uniqueness
2-Phenyl-1,3,2-dithiaphosphinane is unique due to its specific ring size and the presence of both phosphorus and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
57115-66-9 |
|---|---|
Molecular Formula |
C9H11PS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-phenyl-1,3,2-dithiaphosphinane |
InChI |
InChI=1S/C9H11PS2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 |
InChI Key |
ZSIYIKOTHFMTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSP(SC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
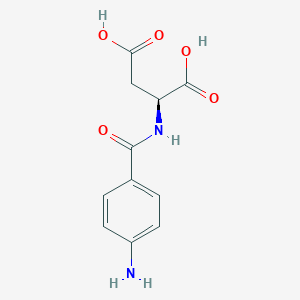
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
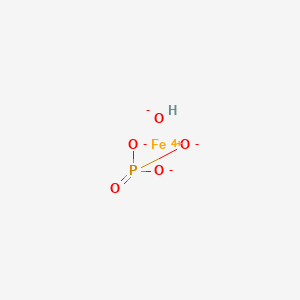
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
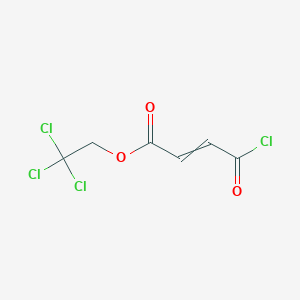
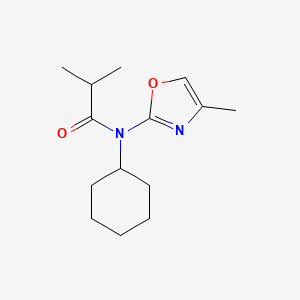
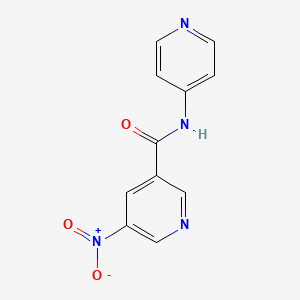
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)

![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
